(3R,5R)-Rosuvastatin Lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

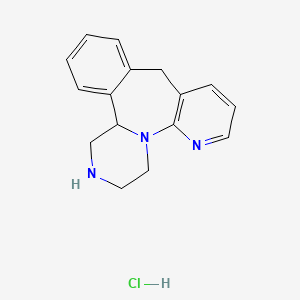

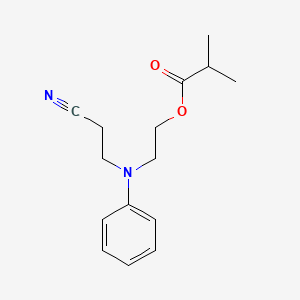

“(3R,5R)-Rosuvastatin Lactone” is a compound with the molecular formula C22H26FN3O5S . It is also known by other names such as “N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide” and "ent-Rosuvastatin Lactone" .

Molecular Structure Analysis

The molecular weight of “(3R,5R)-Rosuvastatin Lactone” is 463.5 g/mol . The compound has a complex structure with a pyrimidine ring and a lactone ring . The IUPAC name of the compound is "N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide" .

Physical And Chemical Properties Analysis

“(3R,5R)-Rosuvastatin Lactone” has several computed properties. It has a molecular weight of 463.5 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, a rotatable bond count of 6, an exact mass of 463.15772027 g/mol, a monoisotopic mass of 463.15772027 g/mol, a topological polar surface area of 118 Ų, a heavy atom count of 32, a formal charge of 0, and a complexity of 779 .

Scientific Research Applications

Biotechnological Applications

Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. They have been widely studied and applied in the asymmetric synthesis of chiral alcohols, such as “(3R,5R)-Rosuvastatin Lactone”. The fundamental research and wide applications of ADHs in the preparation of enantiomerically pure compounds have drawn more attention in recent years .

Asymmetric Synthesis

“(3R,5R)-Rosuvastatin Lactone” can be used in the asymmetric synthesis of other compounds. For example, it has been used in the synthesis of (−)-®-massoia lactone, ®-δ-decalactone, and (+)-(3R,5R)-3-hydroxydecano-5-lactone .

Pheromone Research

“(3R,5R)-Rosuvastatin Lactone” has been used in the synthesis of (5S,7R)-7-hydroxydodecano-5-lactone, a component of the giant danaine butterfly Idea leuconoe pheromone .

Formal Syntheses

“(3R,5R)-Rosuvastatin Lactone” has been used in the formal syntheses of verbalactone and Tolypothrix pentaether .

Mechanism of Action

(2) Mode of Action: Here’s how it works:

(3) Biochemical Pathways: The affected pathways include:

(5) Result of Action:

(6) Action Environment: Environmental factors affecting efficacy and stability:

: Phenotypic, molecular, and in silico characterization of coumarin as carbapenemase inhibitor : Biochemical exploration of β-lactamase inhibitors : Endophytic Fungi—Alternative Sources of Cytotoxic Compounds

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-ZUQFGZKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-Rosuvastatin Lactone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)